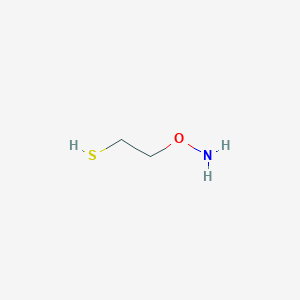![molecular formula C22H16N2O3 B12866811 1-{4-[4-(2-formyl-1H-pyrrol-1-yl)phenoxy]phenyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B12866811.png)
1-{4-[4-(2-formyl-1H-pyrrol-1-yl)phenoxy]phenyl}-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2-carbaldehyde) is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of pyrrole rings and aldehyde groups, connected through an oxybis(phenylene) linkage. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2-carbaldehyde) typically involves the reaction of 4,4’-oxybis(benzaldehyde) with pyrrole under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2-carbaldehyde) undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole rings can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2-carbaldehyde) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1,1’-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2-carbaldehyde) involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The aldehyde groups can also participate in Schiff base formation with amines, which can further influence biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-(Methylenedi-4,1-phenylene)bis(1H-pyrrole-2-carbaldehyde)
- 1,1’-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2,5-dione)
Uniqueness
1,1’-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2-carbaldehyde) is unique due to the presence of both pyrrole rings and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. The oxybis(phenylene) linkage also provides structural rigidity and stability, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C22H16N2O3 |
|---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
1-[4-[4-(2-formylpyrrol-1-yl)phenoxy]phenyl]pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C22H16N2O3/c25-15-19-3-1-13-23(19)17-5-9-21(10-6-17)27-22-11-7-18(8-12-22)24-14-2-4-20(24)16-26/h1-16H |
InChI-Schlüssel |
VHNLWXRMYDFSKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=C1)C=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)N4C=CC=C4C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


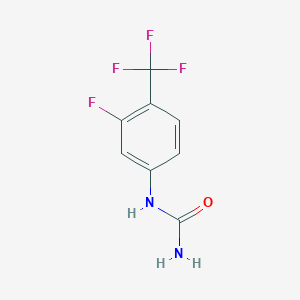
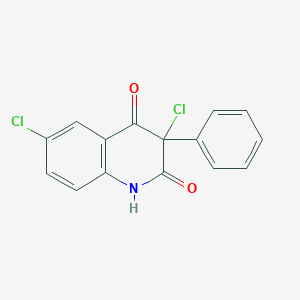
![5-Bromo-6-fluorobenzo[d]oxazole-2-thiol](/img/structure/B12866746.png)
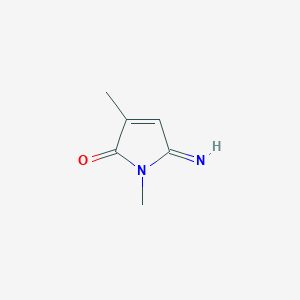
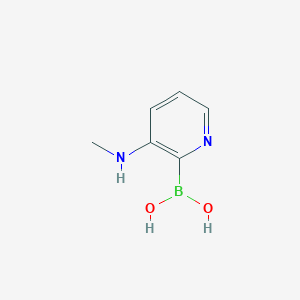
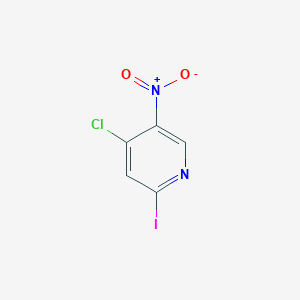
![1-Bromo-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12866776.png)

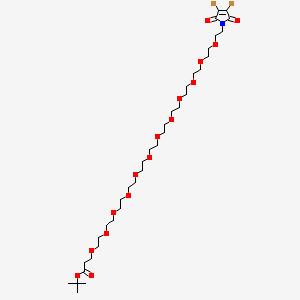
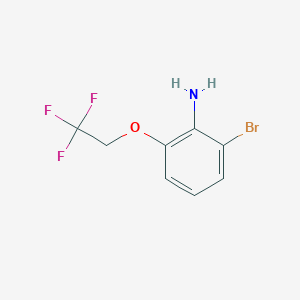
![N-(4-(1H-Tetrazol-1-yl)phenyl)-1-(2-chlorobenzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B12866799.png)
![2-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12866814.png)

